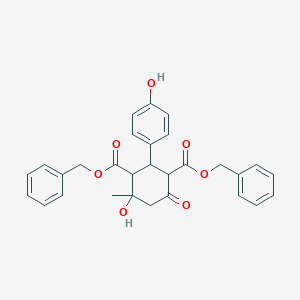
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DBMC, is a synthetic compound that belongs to the class of cyclohexane derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and suppressing the NF-κB pathway. In insects and fungi, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to disrupt the integrity of cell membranes and inhibit various metabolic processes.
Biochemical and Physiological Effects:
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function, reduce oxidative stress and inflammation, and protect against neuronal damage. In insects and fungi, it has been shown to cause paralysis, inhibit growth, and induce cell death.
实验室实验的优点和局限性
The advantages of using Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments include its relatively low cost, easy availability, and broad range of potential applications. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with, and its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. In medicine, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for the treatment of various diseases. In agriculture, more research is needed to determine its efficacy and safety as a pesticide and to develop formulations that are suitable for commercial use. In material science, more research is needed to explore its potential applications in the development of electronic devices and other materials. Overall, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a promising compound that has the potential to make significant contributions to various fields of science.
合成方法
The synthesis of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the condensation of 4-hydroxybenzaldehyde and 4-methylcyclohexane-1,3-dione in the presence of benzyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Claisen-Schmidt condensation mechanism, which results in the formation of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. In material science, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been investigated for its ability to form self-assembled monolayers on metal surfaces, which could have applications in the development of electronic devices.
属性
分子式 |
C29H28O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC 名称 |
dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C29H28O7/c1-29(34)16-23(31)25(27(32)35-17-19-8-4-2-5-9-19)24(21-12-14-22(30)15-13-21)26(29)28(33)36-18-20-10-6-3-7-11-20/h2-15,24-26,30,34H,16-18H2,1H3 |
InChI 键 |
RYFKTTSDNBCHFZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)O |
规范 SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282284.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282293.png)